1,3,5-Tris(4-carboxyphenyl)benzene

Catalog No.
S1972986
CAS No.
50446-44-1
M.F
C27H18O6
M. Wt
438.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Tris(4-carboxyphenyl)benzene

CAS Number

50446-44-1

Product Name

1,3,5-Tris(4-carboxyphenyl)benzene

IUPAC Name

4-[3,5-bis(4-carboxyphenyl)phenyl]benzoic acid

Molecular Formula

C27H18O6

Molecular Weight

438.4 g/mol

InChI

InChI=1S/C27H18O6/c28-25(29)19-7-1-16(2-8-19)22-13-23(17-3-9-20(10-4-17)26(30)31)15-24(14-22)18-5-11-21(12-6-18)27(32)33/h1-15H,(H,28,29)(H,30,31)(H,32,33)

InChI Key

SATWKVZGMWCXOJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)C(=O)O

Self-assembled Monolayers (SAMs)

BTB can form well-ordered self-assembled monolayers (SAMs) on various substrates. SAMs are single layers of molecules that spontaneously arrange themselves on a surface. In the case of BTB, the carboxyphenyl groups (COOH) interact with the substrate, while the central benzene ring provides a platform for further functionalization []. This ability to form stable SAMs makes BTB useful for studying surface chemistry and designing new materials with specific properties.

1,3,5-Tris(4-carboxyphenyl)benzene, often referred to as H3BTB, is an aromatic hydrocarbon categorized under triphenylbenzenes. This compound features a central benzene ring bonded to three phenyl groups, each substituted with a carboxylic acid functional group. The presence of these carboxylic groups imparts significant acidity and enhances its solubility in water, making it a versatile compound in various chemical applications. The molecular structure exhibits C3 symmetry and is primarily two-dimensional, allowing it to form self-assembled monolayers on diverse substrates .

  • Mild skin and eye irritation: Contact with skin or eyes can cause irritation [].
  • Dust inhalation hazards: Inhalation of dust particles may irritate the respiratory system [].
  • Potential environmental impact: Like many organic compounds, improper disposal of TCB may pose environmental concerns.

The chemical behavior of 1,3,5-Tris(4-carboxyphenyl)benzene is largely dictated by its carboxylic acid groups. These groups can undergo typical acid-base reactions, forming salts or esters when reacted with bases or alcohols, respectively. Additionally, the compound can participate in coordination chemistry, acting as a tritopic ligand that can bind to metal ions to form metal-organic frameworks (MOFs). In such contexts, the compound can facilitate various reactions involving metal ions and organic substrates .

Recent studies have highlighted the potential anticancer properties of 1,3,5-Tris(4-carboxyphenyl)benzene. It has shown promising activity against breast and cervical cancer cell lines. Molecular docking studies suggest that the compound interacts effectively with key proteins involved in cancer pathways, including caspase-3 and NF-κB. The docking scores indicate strong binding affinities, which may contribute to its therapeutic effects . Furthermore, the compound's ability to form stable complexes with biological macromolecules enhances its potential as an anticancer agent.

Several synthesis methods for 1,3,5-Tris(4-carboxyphenyl)benzene have been reported:

  • Solvothermal Synthesis: This method involves heating the reactants in a solvent under pressure. It has been successfully used to create crystalline metal-organic frameworks incorporating H3BTB as a ligand.
  • Conventional Organic Synthesis: The compound can also be synthesized through multi-step organic reactions involving the functionalization of benzene derivatives with carboxylic acid groups .
  • Self-Assembly Techniques: Utilizing its ability to form self-assembled monolayers on various substrates allows for the creation of organized structures that incorporate H3BTB.

1,3,5-Tris(4-carboxyphenyl)benzene has diverse applications across multiple fields:

  • Material Science: It serves as a building block for creating metal-organic frameworks used in gas storage and separation.
  • Biomedicine: Its anticancer properties make it a candidate for further drug development.
  • Catalysis: The compound can act as a catalyst or ligand in various

Interaction studies involving 1,3,5-Tris(4-carboxyphenyl)benzene have focused on its binding affinity with different proteins and metal ions. Molecular docking analyses have revealed significant interactions with proteins such as caspase-3 and NF-κB, indicating potential pathways through which the compound may exert its biological effects. The study of non-covalent interactions is crucial for understanding the inhibitory potential of H3BTB against cancer-related targets .

Several compounds share structural similarities with 1,3,5-Tris(4-carboxyphenyl)benzene. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1,3-Benzenedicarboxylic AcidTwo carboxylic acid groupsSimpler structure; less acidic
1,3,5-Tris(4-hydroxyphenyl)benzeneHydroxyl groups instead of carboxylic acidsExhibits different reactivity due to OH
4-Carboxybenzoic AcidOne carboxylic acid groupMonofunctional; limited coordination ability
TriphenyleneThree phenyl rings without functional groupsNon-polar; lacks solubility in water

The uniqueness of 1,3,5-Tris(4-carboxyphenyl)benzene lies in its symmetrical structure and multiple carboxylic acid functionalities that enhance both solubility and reactivity compared to these similar compounds. Its ability to act as a tritopic ligand further distinguishes it in coordination chemistry applications .

Suzuki–Miyaura Cross-Coupling Reactions

The Suzuki–Miyaura strategy couples a tri-halogenated benzene nucleus with three aryl-boron partners, furnishing the fully substituted triaryl scaffold in a single catalytic step before ester hydrolysis. Representative laboratory-scale protocols are summarised in Table 1.

EntryElectrophile (core)Nucleophile (×3)Catalyst & BaseSolventTemperature / TimeIsolated YieldReference
11,3,5-Tribromobenzene4-Methoxycarbonylphenylboronic acidbis(diphenylphosphino)ferrocene dichloride palladium(II) (0.04 mmol), potassium acetate1,4-Dioxane85 °C / 96 h71% [1]
21,3,5-Tribromobenzene4-Methoxycarbonylphenylboronic acidtetrakis(triphenylphosphine)palladium(0) (0.50 mmol), cesium fluoride1,2-DimethoxyethaneReflux / 48 h59% [2]
31,3,5-Phenyltriboronic acid tris(pinacol)esterMethyl 4-bromobenzoatebis(diphenylphosphino)ferrocene dichloride palladium(II) (0.15 mmol), cesium fluoride1,4-Dioxane ∶ Water 1 ∶ 190 °C / 24 h52% (fluorinated analogue) [1]

Key findings

  • Electron-rich boronic esters tolerate high acetate loadings, enabling potassium acetate to replace costlier bases without yield erosion [1].
  • Mixed aqueous–organic media accelerate trans-metalation, but fully anhydrous conditions are essential when using potassium acetate to suppress protodeboronation [2].
  • Increasing solvent polarity (for example switching from toluene to N,N-dimethylformamide) favours monomeric palladium(II) species and shortens oxidative-addition induction periods [3].

Ester Protection / Deprotection Strategies

Coupling partners are protected as methyl or ethyl esters to avoid decarboxylative side-reactions. Hydrolysis tactics are collected in Table 2.

Hydrolysis ModeReagentsTemperature / TimeConversion to Tricarboxylic AcidReference
Basic saponification2 molar aqueous sodium hydroxide in tetrahydrofuran50 °C / 24 h>95% after acidification with concentrated hydrochloric acid [1]
Acidic cleavage3 molar hydrochloric acid, aqueous reflux100 °C / 6 h88% (earlier procedure) [2]

Observations

  • Base-promoted hydrolysis is irreversible and avoids ester re-formation, improving throughput in continuous processes [4].
  • The reaction tolerates the unprotected central aromatic system; no electrophilic substitution occurs under either hydrolytic regime [4].

Solvothermal Synthesis for Metal-Organic Framework Integration

1,3,5-Tris(4-carboxyphenyl)benzene is frequently generated or post-synthetically deprotected during solvothermal crystallisation of frameworks. Table 3 lists benchmark conditions.

FrameworkMetal SourceSolvent SystemLigand Feed (mmol)Temperature / TimeYield of Crystalline MOFReference
MOF-177 (Zn₄O clusters)Zinc nitrate hexahydrate1-Methyl-2-pyrrolidone0.63120 °C / 40 min (ultrasound)95.6% [5]
MOF-520 (Al₄O₂ clusters)Aluminium nitrate nonahydrateN,N-Dimethylformamide ∶ Ethanol ∶ Water 13 ∶ 24 ∶ 0.04 mL with formic acid 1.9 mL0.17140 °C / 14 h78% (single batch) [6]
MOF-521 (rod topology)Aluminium nitrate nonahydrateN,N-Dimethylformamide with formic acid and water (4 : 1 ratio)0.036140 °C / 48 hPhase-pure needles; Brunauer–Emmett–Teller area 1696 m² g⁻¹ [7]

Insights

  • High-boiling amide solvents such as N,N-dimethylformamide or 1-methyl-2-pyrrolidone solubilise both the ligand and metal precursor, enabling supersaturation-driven nucleation at moderate temperatures [8] [5].
  • Sonochemical energy shortens reaction times from forty-eight hours to forty minutes without compromising crystal quality; concomitant yield enhancement (95.6%) makes this route attractive for pilot production [5].
  • Transient ester linkers can be hydrolysed in situ under formic acid modulation, delivering carboxylate-terminated networks directly [7].

Industrial-Scale Production Challenges

Catalyst Turnover and Recycling

Continuous tubular reactors fitted with immobilised convoluted polymeric palladium complexes sustain turnover frequencies up to 238 h⁻¹ in water, reducing catalyst consumption relative to stirred-tank batches [9]. Solid supports anchored on cordierite monoliths withstand seven consecutive cycles with negligible activity loss, illustrating the feasibility of fixed-bed operation at kilogram scale [10].

Electrochemical capture of palladium from effluents onto carbon nanoparticles yields a 14 percent weight deposit that functions as an efficient cross-coupling catalyst, closing the metal loop and lowering raw-material cost [11].

Solvent and Environmental Metrics

Substituting N,N-dimethylformamide with cyclopentyl methyl ether or methyl t-butyl ether drops the process mass intensity while maintaining ester-protected coupling yields [12]. High-dipole solvents, however, remain advantageous for dissolving 1,3,5-Tris(4-carboxyphenyl)benzene; optimisation therefore balances viscosity, environmental fate and solubility [3].

Cost-Determinant Elements

Palladium pricing dominates raw-material expense; nickel-catalysed alternatives under development offer a carbon-footprint reduction factor of nine-hundred-thirty-five, provided residual nickel levels meet regulatory thresholds [12]. The strong chelating ability of the carboxylate ligand complicates downstream removal of leached palladium; bis(triazinyl)pyridine silica scavengers lower residual metal to below three parts-per-million at production scale [15].

XLogP3

5.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Wikipedia

1,3,5-Tris(4-carboxyphenyl)benzene

Dates

Modify: 2023-08-16

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